L-N5-(1-Imino-3-pentenyl) ornithine is a compound classified as an organic molecule, specifically a derivative of the amino acid ornithine. It is primarily recognized for its potential biological activities, particularly in the context of nitric oxide synthesis and its implications in various physiological processes.
L-N5-(1-Imino-3-pentenyl) ornithine is synthesized from ornithine, which is produced during the urea cycle in organisms. The compound can be derived through specific chemical reactions that modify the basic structure of ornithine to enhance its pharmacological properties.
L-N5-(1-Imino-3-pentenyl) ornithine belongs to the class of alpha-amino acids. These compounds are characterized by having an amino group (-NH2) attached to the carbon atom adjacent to the carboxylic acid group (-COOH). This specific compound is noted for its role as an inhibitor of nitric oxide synthase, which is crucial in regulating nitric oxide production in biological systems.
The synthesis of L-N5-(1-Imino-3-pentenyl) ornithine typically involves several steps that include:
The specific synthetic pathways may vary, but they often utilize reagents that facilitate the formation of double bonds and imino groups, which are crucial for the activity of L-N5-(1-Imino-3-pentenyl) ornithine. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to yield the desired product efficiently.
L-N5-(1-Imino-3-pentenyl) ornithine has a complex molecular structure characterized by:
The structural representation can be visualized through molecular modeling software, which provides insights into bond angles, lengths, and spatial arrangements critical for its biological function.
L-N5-(1-Imino-3-pentenyl) ornithine participates in several chemical reactions:
The binding affinity and kinetics of L-N5-(1-Imino-3-pentenyl) ornithine can be assessed using enzyme kinetics assays to determine its inhibitory potency (IC50 values).
The mechanism by which L-N5-(1-Imino-3-pentenyl) ornithine exerts its effects involves:
Research indicates that this compound may also affect downstream signaling pathways influenced by nitric oxide levels, including those involved in inflammation and cellular proliferation.
L-N5-(1-Imino-3-pentenyl) ornithine exhibits:
Key chemical properties include:
Relevant data from studies provide insights into its stability profile under various conditions, which is crucial for storage and application in research settings.
L-N5-(1-Imino-3-pentenyl) ornithine has several potential applications in scientific research:
L-N5-(1-Imino-3-pentenyl)ornithine (referred to as L-3-Pentenyl-Orn hereafter) features a distinctive molecular architecture characterized by an L-ornithine backbone modified at the δ-nitrogen with a 1-imino-3-pentenyl functional group. Its molecular formula is C₁₀H₁₉N₃O₂, with a calculated molecular weight of 213.28 g/mol [1]. The core structure preserves the α-carboxylate and α-amino groups of L-ornithine, essential for molecular recognition by nitric oxide synthase (NOS) isoforms. The defining structural element is the N⁵-(1-imino-3-pentenyl) substituent, which introduces a conjugated system with an unsaturated C=C bond adjacent to the imino group (N=C-C=C), creating a planar region with potential E/Z isomerism [4].
Stereochemically, the compound maintains the L-configuration at the α-carbon chiral center, mirroring the natural substrate L-arginine. This configuration is critical for effective binding within the conserved active site of NOS isoforms. X-ray crystallographic studies of closely related analogs (e.g., L-VNIO) complexed with neuronal NOS (nNOS) reveal that the L-stereochemistry facilitates hydrogen bonding between the α-amino and α-carboxylate groups with conserved residues (Glu592 and Asp597 in rat nNOS), while the extended iminopentenyl side chain projects into a hydrophobic sub-pocket [3] [5]. The pentenyl moiety's length and unsaturation position (between C3-C4) confer optimal van der Waals contacts with hydrophobic residues (e.g., Trp587 in nNOS), contributing significantly to isoform selectivity.
Table 1: Key Structural Features of L-N5-(1-Imino-3-pentenyl)ornithine
Structural Element | Chemical Characteristics | Biological Significance |
---|---|---|
α-Amino acid backbone | L-Ornithine derivative | Substrate mimicry for NOS binding |
N⁵-Substituent | 1-Imino-3-pentenyl group (-N=C-NH-CH₂-CH=CH-CH₃) | Mechanism-based inactivation moiety |
Chiral center | L-configuration at α-carbon | Essential for correct positioning in NOS active site |
Functional Groups | α-Amino, α-Carboxylate, Imino, Vinyl | Multimodal interactions with enzyme (H-bonding, hydrophobic, covalent) |
Conjugated System | Partial conjugation between imino and vinyl groups | Potential influence on reactivity during inactivation |
The synthesis of L-3-Pentenyl-Orn and its analogs primarily employs reductive amination strategies exploiting the reactivity of the ornithine δ-amino group. A common approach involves the condensation of L-ornithine with a suitable carbonyl precursor of the pentenyl chain (typically 4-pentenal or its protected derivatives) under controlled pH conditions (pH 7-9) to form a Schiff base intermediate. This imine is subsequently reduced in situ using sodium cyanoborohydride (NaBH₃CN) to yield the secondary amine linkage characteristic of the N⁵-(alkyl)ornithine structure [4]. Protecting group strategies are crucial: the α-amino group is typically protected as a carbamate (e.g., Boc or Cbz), while the carboxylate may be esterified (methyl or ethyl ester). Final deprotection yields the free amino acid inhibitor.
Alternative routes utilize preformed ω-haloalkenyl imidate esters reacting with the δ-amino group of protected ornithine. For instance, treatment of Nᵅ-Boc-ornithine methyl ester with ethyl (Z)- or (E)-5-bromo-3-pentenoimidate hydrobromide in the presence of a base like diisopropylethylamine (DIPEA) yields the corresponding N⁵-(1-ethoxy-3-pentenylidene) intermediate. Acidic hydrolysis then cleaves the ethoxyimino group to generate the free alkaniminium species, isolated as stable hydrochloride salts [4].
Derivatization strategies focus on optimizing potency and selectivity:
Table 2: Synthetic Approaches and Key Derivatives
Synthetic Method | Key Steps | Typical Yield (%) | Main Derivatives Produced |
---|---|---|---|
Reductive Amination | 1. Ornithine + 4-Pentenal → Schiff base2. NaBH₃CN reduction3. Deprotection | 45-65 | L-3-Pentenyl-Orn, Alkenyl homologs (C3-C6) |
Imidate Alkylation | 1. Protected Ornithine + ω-Haloalkenyl imidate2. Hydrolysis | 50-70 | L-3-Pentenyl-Orn (E/Z isomers), Substituted vinyl derivatives |
Homologation Strategy | 1. Start with L-Lysine instead of L-Ornithine2. Similar N⁶-derivatization | 40-60 | N⁶-(1-Imino-3-pentenyl)-L-lysine |
Branching Modification | 1. Use methyl-substituted pentenal (e.g., 4-methyl-4-pentenal) | 35-55 | 4-Methyl-L-3-Pentenyl-Orn (Reversible inhibitor) |
Comprehensive spectroscopic characterization provides critical insights into the structural and electronic properties of L-3-Pentenyl-Orn and its interaction with NOS.
UV-Visible Spectroscopy: Free L-3-Pentenyl-Orn in aqueous solution exhibits weak absorption maxima below 220 nm, characteristic of the π→π* transitions in the carboxylate and imino groups. However, its interaction with NOS isoforms generates distinctive Type I difference spectra characterized by a peak near 390 nm and a trough around 425 nm upon binding to the oxidized (Fe³⁺) heme cofactor [2]. This spectral signature indicates displacement of the water molecule acting as the sixth axial ligand to the heme iron, shifting the iron spin state equilibrium towards high-spin. The magnitude of the 390 nm peak (ΔA₃₉₀) is concentration-dependent and saturable, allowing determination of binding constants (Kd ≈ 100 nM for nNOS) [2] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in D₂O or DMSO-d₆ provide detailed assignment of all protons and carbons, confirming structure and isomerism:
Circular Dichroism (CD): CD spectroscopy in the far-UV region (190-250 nm) reflects the chiral environment of the α-carbon. L-3-Pentenyl-Orn displays a characteristic negative Cotton effect near 215 nm, attributable to n→π* transitions of the carboxylate group, consistent with the L-configuration. Minor positive bands around 195 nm and 225 nm are also observed. Upon binding to nNOS, induced CD signals in the Soret region (350-450 nm) arise due to perturbation of the heme's asymmetric environment by the inhibitor. This provides evidence for direct interaction with the heme cofactor and chiral distortion upon binding [3].
L-3-Pentenyl-Orn belongs to a broader class of N⁵/Nᴳ-substituted ornithine/arginine analogs designed as NOS inhibitors. Its structural and functional characteristics distinguish it significantly from related compounds:
Versus L-VNIO (N⁵-(1-Imino-3-butenyl)-L-ornithine): L-VNIO (C₉H₁₇N₃O₂) possesses a shorter C4 unsaturated chain (butenyl vs pentenyl). While both are mechanism-based inactivators selective for nNOS, L-3-Pentenyl-Orn exhibits a 2-3 fold lower Kᵢ (≈90 nM for nNOS) and faster inactivation rate (kᵢₙₐcₜ ≈ 0.078 min⁻¹) compared to L-VNIO (Kᵢ ≈ 100-150 nM, kᵢₙₐcₜ ≈ 0.06 min⁻¹) [2] [3]. The extra methylene group in the pentenyl chain enhances hydrophobic interactions within the nNOS active site pocket, particularly with residues like Met336 and Trp306 in rat nNOS. However, L-VNIO maintains superior nNOS selectivity over eNOS (>1000-fold) compared to L-3-Pentenyl-Orn (~500-fold) [2] [8].
Versus L-NIO (N⁵-(1-Iminoethyl)-L-ornithine): L-NIO lacks the extended unsaturated chain, featuring only an ethylimino group (N⁵-(1-iminoethyl)). This simpler analog acts as a reversible competitive inhibitor rather than a mechanism-based inactivator [6]. Its potency is significantly lower (IC₅₀ ~ 1-5 µM for nNOS) and it shows poor isoform selectivity. The absence of a vinyl group prevents the catalytic activation and heme modification responsible for irreversible inactivation seen with L-3-Pentenyl-Orn and L-VNIO [6] [8].
Versus L-NMMA (Nᴳ-Monomethyl-L-arginine): L-NMMA modifies the guanidino group of arginine (methylation) rather than the ornithine backbone. It is a reversible competitive inhibitor with moderate potency (Kᵢ ~ 1-10 µM across NOS isoforms) and minimal selectivity. Crucially, L-NMMA can be slowly metabolized by nNOS and iNOS to produce some NO and citrulline (partition ratio ~100:1) and cause partial inactivation via heme loss, unlike the efficient and irreversible inactivation by L-3-Pentenyl-Orn which modifies/destroys the heme [8].
Structural Basis for nNOS Selectivity: The selectivity of L-3-Pentenyl-Orn for nNOS over eNOS and iNOS stems from subtle differences in active site architecture. Key is a larger hydrophobic cavity in nNOS (formed by residues like Met336, Asn115, Asp117) compared to eNOS (where Met336 is replaced by Val, reducing cavity volume) and iNOS (which has a more open but differently shaped pocket). The pentenyl chain optimally fills the nNOS pocket, promoting tighter binding and efficient activation of the vinyl group by the nNOS heme for mechanism-based inactivation. Molecular dynamics simulations reveal that the pentenyl chain adopts distinct conformations in different isoforms, leading to weaker binding and less productive positioning for inactivation in eNOS and iNOS [3] [5].
Table 3: Comparative Analysis of Key Arginine/Ornithine-Based NOS Inhibitors
Compound | Structure Key Feature | Inhibition Mechanism | nNOS Kᵢ/IC₅₀ | nNOS Selectivity vs eNOS | Metabolism by NOS |
---|---|---|---|---|---|
L-3-Pentenyl-Orn | N⁵-(1-Imino-3-pentenyl)-L-Orn | Irreversible (Mechanism-based) | ~90 nM | ~500-fold | Inactivates enzyme (Heme mod/loss) |
L-VNIO | N⁵-(1-Imino-3-butenyl)-L-Orn | Irreversible (Mechanism-based) | ~100-150 nM | >1000-fold | Inactivates enzyme (Heme mod/loss) |
L-NIO | N⁵-(1-Iminoethyl)-L-Orn | Reversible Competitive | ~1-5 µM | <10-fold | No significant metabolism |
L-NMMA | Nᴳ-Monomethyl-L-Arg | Reversible Competitive / Weak RBI | ~1-10 µM | <5-fold | Slow metabolism to NO/Citrulline |
4-Me-L-VNIO | N⁵-(1-Imino-3-buten-1-yl-4-Me)-L-Orn | Slow-binding Reversible | ~200 nM | ~200-fold | No significant metabolism |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: